Aldosterone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

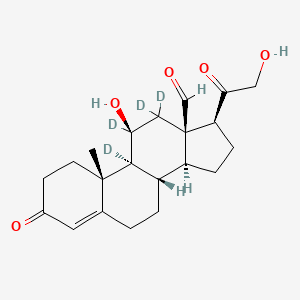

C21H28O5 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13R,14S,17S)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde |

InChI |

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i9D2,17D,19D |

InChI Key |

PQSUYGKTWSAVDQ-NREATFFYSA-N |

Isomeric SMILES |

[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@H]([C@]4(C([C@]2([2H])O)([2H])[2H])C=O)C(=O)CO |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Aldosterone-d4 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Aldosterone-d4 in research, with a primary focus on its critical role as an internal standard in quantitative mass spectrometry-based assays. Aldosterone, a key mineralocorticoid hormone, plays a central role in regulating blood pressure and electrolyte balance.[1] Its precise measurement is crucial for understanding various physiological and pathological states, including primary aldosteronism, a common cause of secondary hypertension.[2][3][4] This guide will detail the methodologies, present quantitative data, and illustrate the workflows and pathways pertinent to the use of this compound in advancing our understanding of aldosterone's function.

Core Application: An Internal Standard for Accurate Quantification

This compound is a deuterated analog of aldosterone, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound an ideal internal standard for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The principle of its application lies in the technique of stable isotope dilution, where a known quantity of the labeled standard is added to a biological sample at the beginning of the analytical process.

Because this compound is chemically and physically almost identical to endogenous aldosterone, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled aldosterone by the mass spectrometer. This allows for the correction of any sample loss during processing and compensates for variations in instrument response (matrix effects), leading to highly accurate and precise quantification of aldosterone concentrations in complex biological matrices like plasma and serum. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis.

Quantitative Data for Aldosterone Quantification using this compound

The following tables summarize key quantitative parameters from various published LC-MS/MS methods that utilize this compound as an internal standard. These parameters are crucial for researchers developing and validating their own quantitative assays.

Table 1: Mass Spectrometry Parameters for Aldosterone and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Method Reference |

| Aldosterone | 359.0 | 189.1 | |

| Aldosterone-d7 | 366.0 | 194.1 |

Note: While the prompt focuses on this compound, some literature uses other deuterated forms like Aldosterone-d7. The principles of their use are identical.

Table 2: Typical Concentrations and Performance Metrics in Aldosterone Assays

| Parameter | Value | Unit | Method Reference |

| This compound Internal Standard Concentration | 10 | ng/mL | |

| This compound Spiking Solution | 500 | pg/mL | |

| Calibration Curve Range | 1 - 2500 | pg/mL | |

| Calibration Curve Range | 42 - 4161 | pmol/L | |

| Lower Limit of Quantification (LLOQ) | 1 | pg/mL | |

| Lower Limit of Quantification (LLOQ) | 0.04 | nmol/L | |

| Inter-assay Precision (%RSD) | <10 | % | |

| Intra-assay Precision (%RSD) | <10 | % | |

| Method Recovery | 95 - 113 | % | |

| Mean Recovery | 89.6 | % |

Experimental Protocols: A Step-by-Step Overview

The precise quantification of aldosterone using this compound as an internal standard involves a multi-step workflow. The following is a generalized protocol based on common practices described in the literature.

1. Sample Preparation:

-

Spiking: A known amount of this compound internal standard solution is added to the biological sample (e.g., 200 µL of plasma).

-

Protein Precipitation: Proteins in the sample are precipitated to release the aldosterone. This is often achieved by adding a solvent like acetonitrile or a zinc sulfate-methanol solution.

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE column (e.g., Oasis MAX) for further purification and concentration of the analyte. The column is washed, and the aldosterone and this compound are then eluted.

2. Liquid Chromatography (LC):

-

The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

The analytes are separated on a C18 or similar reversed-phase column using a gradient of mobile phases, typically water and methanol or acetonitrile. This separation is crucial to remove other interfering substances from the sample matrix.

3. Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC system is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both aldosterone and this compound are monitored (as detailed in Table 1).

-

The ratio of the peak area of the endogenous aldosterone to the peak area of the this compound internal standard is used to calculate the concentration of aldosterone in the original sample, based on a calibration curve prepared with known concentrations of aldosterone.

Signaling Pathway and Experimental Workflow Diagrams

To provide a clearer understanding of the biological context and the analytical process, the following diagrams have been generated using the Graphviz DOT language.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Measurement of aldosterone in human plasma by semiautomated HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of aldosterone in human plasma by ultra high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Evaluating the role of aldosterone synthesis on adrenal cell fate [frontiersin.org]

Aldosterone-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and experimental applications of Aldosterone-d4. This compound is the deuterated form of aldosterone, a key mineralocorticoid steroid hormone. Its primary application in research and clinical settings is as an internal standard for the accurate quantification of endogenous aldosterone using mass spectrometry-based methods. This document details its physicochemical characteristics, provides an exemplary experimental protocol for its use, and outlines the biological signaling pathways of its non-labeled counterpart, aldosterone.

Core Chemical Properties and Structure

This compound is structurally identical to aldosterone, with the exception of four hydrogen atoms being replaced by deuterium isotopes. This isotopic labeling results in a higher molecular weight, which allows it to be distinguished from unlabeled aldosterone by mass spectrometry, while maintaining nearly identical chemical and physical properties.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₄D₄O₅ | [1][2][3][4][5] |

| Molecular Weight | 364.47 g/mol | |

| Unlabeled CAS Number | 52-39-1 | |

| Appearance | Colorless to light yellow liquid | |

| Synonyms | Reichstein X-d4, 18-Oxocorticosterone-d4, Electrocortin-d4 |

The structure of this compound, with deuterium labeling, is depicted below.

References

Synthesis and Characterization of Aldosterone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Aldosterone-d4, a crucial internal standard for the accurate quantification of aldosterone in biological matrices. This document outlines a detailed synthetic pathway, comprehensive characterization protocols, and expected analytical data to ensure the identity, purity, and stability of this compound for use in regulated bioanalysis.

Introduction

Aldosterone is the primary mineralocorticoid hormone, playing a critical role in regulating blood pressure and electrolyte balance.[1] Accurate measurement of its concentration in plasma and serum is vital for the diagnosis and management of various endocrine disorders, including primary aldosteronism.[2] Due to its low physiological concentrations, sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for its quantification.[2]

Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variations in sample processing and instrument response in LC-MS/MS assays.[] this compound, with deuterium atoms incorporated into its molecular structure, is an ideal internal standard as it shares near-identical physicochemical properties with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.[] This guide details a proposed synthetic route and a comprehensive characterization workflow for this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from a commercially available steroid precursor. A plausible synthetic route is outlined below, focusing on the introduction of deuterium atoms at specific, stable positions within the aldosterone molecule.

Proposed Synthetic Pathway

The proposed synthesis starts with cortisone and involves a series of chemical transformations to introduce deuterium atoms and build the final aldosterone structure.

Caption: Proposed synthetic pathway for this compound starting from cortisone.

Experimental Protocol for Synthesis

Step 1: Protection of Cortisone

-

Objective: To selectively protect the C3 and C20 carbonyl groups of cortisone to prevent side reactions in subsequent steps.

-

Procedure:

-

Dissolve cortisone in a suitable solvent such as toluene.

-

Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the resulting protected cortisone by column chromatography.

-

Step 2: Introduction of C4-C5 Double Bond

-

Objective: To create an enone system which will direct the deuteration.

-

Procedure:

-

Dissolve the protected cortisone in a suitable solvent.

-

Treat with a dehydrating agent to introduce the double bond.

-

Monitor the reaction by TLC.

-

Work up the reaction and purify the product.

-

Step 3: Catalytic Deuteration

-

Objective: To introduce deuterium atoms across a double bond.

-

Procedure:

-

Dissolve the enone intermediate in a suitable solvent (e.g., ethyl acetate).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to an atmosphere of deuterium gas (D2) at a specified pressure.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate to obtain the deuterated intermediate.

-

Step 4: Deprotection and Further Modifications

-

Objective: To remove the protecting groups and perform necessary hydroxylations.

-

Procedure: This multi-step process involves acidic hydrolysis to remove the protecting groups, followed by stereoselective hydroxylation reactions to introduce the necessary hydroxyl groups on the steroid backbone.

Step 5: Final Conversion to this compound

-

Objective: To perform the final chemical transformations to yield this compound.

-

Procedure: The final step involves the enzymatic or chemical oxidation of the C18 methyl group to an aldehyde, yielding this compound. Purification is typically achieved by preparative high-performance liquid chromatography (HPLC).

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

The following workflow ensures a thorough characterization of the final product.

Caption: Workflow for the characterization of synthesized this compound.

Physicochemical Properties

The following table summarizes the expected physicochemical properties of this compound.

| Property | Expected Value |

| Chemical Formula | C₂₁H₂₄D₄O₅ |

| Molecular Weight | 364.47 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~166 °C (similar to unlabeled) |

| Specific Rotation [α]D | Expected to be similar to unlabeled aldosterone |

Spectroscopic and Chromatographic Data

3.3.1. Mass Spectrometry

-

Technique: High-Resolution Mass Spectrometry (HRMS)

-

Expected Results: The HRMS data should confirm the elemental composition and the isotopic enrichment. The mass spectrum should show a molecular ion peak corresponding to the deuterated compound.

-

Experimental Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Infuse the solution directly into the mass spectrometer.

-

Acquire data in positive ion mode using electrospray ionization (ESI).

-

Analyze the full scan data to determine the accurate mass of the molecular ion.

-

| Parameter | Expected Value |

| Ionization Mode | ESI+ |

| Accurate Mass | [M+H]⁺ = 365.2255 (calculated for C₂₁H₂₅D₄O₅⁺) |

| Isotopic Purity | ≥ 98% |

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H NMR and ¹³C NMR

-

Expected Results: The ¹H NMR spectrum is expected to show the absence of signals at the positions where deuterium has been incorporated. The ¹³C NMR spectrum will show signals for all 21 carbon atoms, with those bonded to deuterium potentially showing altered multiplicity or coupling. The data should be compared to the known spectra of unlabeled aldosterone.

-

Experimental Protocol:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Process the data and assign the signals based on comparison with unlabeled aldosterone spectra and 2D NMR experiments (e.g., COSY, HSQC).

-

Predicted ¹H NMR Spectral Data (in CDCl₃, based on unlabeled aldosterone with expected signal loss)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.7 | s | H-4 |

| Signals absent | - | Deuterated positions |

| Other steroid signals | - | Consistent with structure |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~200 | C-3 |

| ~210 | C-20 |

| Other steroid signals | Consistent with structure |

3.3.3. High-Performance Liquid Chromatography (HPLC)

-

Technique: Reversed-Phase HPLC with UV detection

-

Expected Results: A single major peak should be observed, indicating high chemical purity.

-

Experimental Protocol:

-

Prepare a standard solution of this compound.

-

Inject the solution onto a C18 reversed-phase column.

-

Elute with a gradient of water and acetonitrile.

-

Monitor the eluent at a suitable UV wavelength (e.g., 240 nm).

-

Calculate the purity based on the peak area percentage.

-

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | Time-dependent gradient from 30% to 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Expected Purity | ≥ 98% |

Elemental Analysis

-

Technique: Combustion Analysis

-

Expected Results: The elemental composition should be in close agreement with the theoretical values for C₂₁H₂₄D₄O₅.

| Element | Theoretical % |

| Carbon | 69.20 |

| Hydrogen | 6.64 |

| Deuterium | 2.21 |

Application in Quantitative Bioanalysis

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of aldosterone in biological samples such as plasma or serum.

LC-MS/MS Method Parameters

The following table provides typical parameters for an LC-MS/MS method using this compound.

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Water with 0.1% formic acid and Methanol |

| Ionization | ESI+ |

| MRM Transition (Aldo) | e.g., m/z 361.2 -> 333.2 |

| MRM Transition (Aldo-d4) | e.g., m/z 365.2 -> 337.2 |

Sample Preparation Protocol for Bioanalysis

-

Spiking: Add a known amount of this compound internal standard solution to the biological sample (e.g., plasma).

-

Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Extraction: Perform liquid-liquid extraction or solid-phase extraction on the supernatant to further clean up the sample.

-

Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Injection: Inject the sample into the LC-MS/MS system.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. The detailed protocols and expected data serve as a valuable resource for researchers and scientists in drug development and clinical diagnostics, ensuring the production and use of a high-quality internal standard for reliable bioanalytical results. Adherence to these guidelines will facilitate the accurate quantification of aldosterone, contributing to a better understanding and management of endocrine and cardiovascular diseases.

References

The Gold Standard: Aldosterone-d4 as an Internal Standard in Quantitative Mass Spectrometry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, the accurate quantification of endogenous molecules like aldosterone is paramount for clinical diagnostics, pharmaceutical development, and metabolic research. The gold standard for achieving this accuracy is isotope dilution mass spectrometry (IDMS), a technique where a stable isotope-labeled version of the analyte serves as an internal standard to correct for variations throughout the analytical process. This technical guide provides an in-depth exploration of the mechanism of action of Aldosterone-d4, a widely used internal standard, and offers practical insights into its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental principle behind the use of this compound is isotope dilution. A known quantity of this deuterium-labeled internal standard is added to a biological sample at the very beginning of the analytical workflow.[1] Because this compound is chemically identical to the endogenous, unlabeled aldosterone, it is assumed to behave identically during every subsequent step, including extraction, derivatization, chromatography, and ionization in the mass spectrometer.[1] This co-processing ensures that any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard equally.

The mass spectrometer, however, can easily differentiate between the native aldosterone and the heavier this compound due to the mass difference imparted by the four deuterium atoms. Quantification is therefore not based on the absolute signal intensity of the analyte, which can be variable, but on the ratio of the signal from the endogenous aldosterone to that of the known amount of added this compound.[1] This ratiometric measurement provides a highly accurate and precise determination of the analyte's concentration, effectively compensating for matrix effects and procedural inconsistencies.

Visualizing the Isotope Dilution Workflow

The following diagram illustrates the typical workflow for quantifying aldosterone using this compound as an internal standard.

The Chemical Distinction: Aldosterone vs. This compound

The key difference between aldosterone and its d4-labeled counterpart lies in the substitution of four hydrogen atoms with deuterium atoms. This isotopic labeling does not significantly alter the chemical properties of the molecule, allowing it to mimic the behavior of the native analyte. However, the resulting mass shift is readily detectable by the mass spectrometer.

Quantitative Parameters for this compound Assays

The following table summarizes key quantitative parameters from various published LC-MS/MS methods that utilize this compound as an internal standard. These parameters are crucial for method development and validation.

| Parameter | Aldosterone | This compound | Reference |

| Precursor Ion (m/z) | 361.2 | 365.4 | [2] |

| Product Ion (m/z) (Quantifier) | 315.2 | 319.1 | [2] |

| Product Ion (m/z) (Qualifier) | 97.2 | 347.2, 96.8 | |

| Linearity Range | 1 - 2500 pg/mL | - | |

| 20 - 2000 pg/mL | - | ||

| 50 - 6500 pmol/L | - | ||

| Lower Limit of Quantification (LLOQ) | 1 pg/mL | - | |

| 10 pg/mL | - | ||

| 50 pmol/L | - | ||

| Inter-assay Precision (%CV) | < 8% | - | |

| < 15% | - | ||

| 4.1% - 6.8% | - | ||

| Recovery | > 97.7% | - | |

| 100.07% - 102.05% | - |

Detailed Experimental Protocol: A Synthesized Approach

This section provides a detailed, synthesized experimental protocol for the quantification of aldosterone in human plasma using this compound as an internal standard. This protocol is a composite of methodologies described in the cited literature.

1. Materials and Reagents:

-

Aldosterone certified reference standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, water, and methyl-tert-butyl ether (MTBE)

-

Zinc sulfate solution (0.1 M in 50% methanol)

-

Phosphoric acid (0.05% v/v)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX) or Supported Liquid Extraction (SLE) plates

2. Sample Preparation:

-

Spiking: To 200 µL of plasma sample, add a precise volume of this compound internal standard solution (e.g., 15 µL of 10 ng/mL solution).

-

Protein Precipitation (if applicable): Add 200 µL of 0.1 M zinc sulfate solution in methanol and 450 µL of 0.05% phosphoric acid. Vortex for 90 seconds and centrifuge at 18,000 x g for 10 minutes.

-

Extraction:

-

Solid Phase Extraction (SPE): Condition an SPE column with methanol and water. Load the supernatant from the protein precipitation step. Wash the column with appropriate solutions (e.g., 0.05% phosphoric acid, 0.1% ammonia in methanol/water). Elute aldosterone with a suitable solvent (e.g., methanol-water solution).

-

Supported Liquid Extraction (SLE): After adding the internal standard, dilute the plasma sample with water and apply to the SLE plate. Elute with methyl-tert-butyl ether (MTBE).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used (e.g., CORTECS, 2.1 x 100 mm, 1.6 µm).

-

Mobile Phase: A gradient of methanol and water is typically employed.

-

Flow Rate: A flow rate of 0.3 mL/min is a common starting point.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both aldosterone and this compound.

-

4. Data Analysis:

-

Integrate the peak areas for the quantifier ions of both aldosterone and this compound.

-

Calculate the peak area ratio of aldosterone to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of aldosterone in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Relationship of Isotope Dilution

The following diagram illustrates the logical relationship that underpins the principle of isotope dilution mass spectrometry.

Conclusion

This compound serves as an indispensable tool in the accurate and precise quantification of aldosterone in complex biological matrices. Its mechanism of action, rooted in the robust principle of isotope dilution mass spectrometry, allows researchers and clinicians to overcome the challenges of sample loss and matrix effects that can plague other analytical methods. By understanding the core principles, leveraging detailed experimental protocols, and adhering to rigorous validation, professionals in drug development and clinical research can confidently generate high-quality data for their critical applications.

References

The Role of Aldosterone-d4 in Advancing Research on the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. Dysregulation of the RAAS is implicated in a multitude of cardiovascular and renal diseases, making it a primary target for therapeutic intervention. Accurate and precise measurement of its key components, particularly aldosterone, is paramount for both clinical diagnostics and drug development. This technical guide provides an in-depth exploration of the role of Aldosterone-d4, a stable isotope-labeled analog of aldosterone, in the robust and reliable study of the RAAS.

This compound serves as an indispensable tool, primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use significantly enhances the accuracy and precision of aldosterone quantification by correcting for variability in sample preparation and instrument response. This guide will detail the structure of the RAAS, the principles behind stable isotope dilution mass spectrometry, comprehensive experimental protocols for aldosterone quantification using this compound, and a summary of relevant quantitative data.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a complex, multi-organ system involving the kidneys, liver, lungs, adrenal glands, and blood vessels.[1][2][3] Its activation is initiated by a drop in blood pressure or fluid volume, leading to the release of renin from the kidneys.[4][5] Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE), primarily found in the lungs, then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts several effects, including stimulating the adrenal cortex to produce and release aldosterone. Aldosterone then acts on the kidneys to promote sodium and water retention, thereby increasing blood volume and pressure.

The Role of this compound in Quantitative Analysis

The accurate measurement of endogenous aldosterone is challenging due to its low physiological concentrations and the presence of interfering substances in biological matrices. Immunoassays, while widely used, can suffer from cross-reactivity with other steroids. LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its high specificity and sensitivity.

The use of a stable isotope-labeled internal standard, such as this compound, is central to the reliability of LC-MS/MS methods. This compound is chemically identical to endogenous aldosterone but has a higher molecular weight due to the replacement of four hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte (endogenous aldosterone) and the internal standard.

By adding a known amount of this compound to a sample at the beginning of the analytical process, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the endogenous aldosterone. The ratio of the analytical signal of the endogenous aldosterone to that of the this compound is used for quantification. This ratiometric measurement corrects for variations that would otherwise lead to inaccurate results.

Experimental Protocols

The quantification of aldosterone in biological samples using this compound and LC-MS/MS involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed methodologies for common sample preparation techniques.

Sample Preparation

The goal of sample preparation is to extract aldosterone from the biological matrix (e.g., serum, plasma, urine) and remove interfering substances. The choice of method depends on the sample volume, required sensitivity, and laboratory workflow.

1. Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of this compound internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT but is more labor-intensive.

-

To 500 µL of serum or plasma, add the this compound internal standard.

-

Add 2.5 mL of an organic solvent such as methyl tert-butyl ether (MTBE).

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-45°C.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

3. Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts and the ability to concentrate the analyte, leading to higher sensitivity.

-

Sample Pre-treatment: To 200 µL of plasma, add 25 µL of this compound internal standard, followed by 200 µL of 0.1 M zinc sulfate in 50% methanol and 450 µL of 0.05% phosphoric acid. Mix well and centrifuge.

-

Cartridge Conditioning: Condition a C18 or a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with a series of solutions to remove interferences, for example, 1 mL of 5% methanol in water.

-

Elution: Elute aldosterone and this compound with a suitable organic solvent, such as acetonitrile or methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following tables summarize typical LC-MS/MS parameters for the analysis of aldosterone using this compound as an internal standard. Parameters may vary depending on the specific instrumentation and desired sensitivity.

Table 1: Typical Liquid Chromatography Parameters

| Parameter | Typical Value |

| Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 2mM ammonium fluoride |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid or 2mM ammonium fluoride |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 5 - 20 µL |

| Gradient | A gradient elution is typically used to separate aldosterone from other endogenous compounds. |

Table 2: Typical Mass Spectrometry Parameters

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Source Temperature | 125 - 150 °C |

| Desolvation Temperature | 250 - 600 °C |

| Capillary Voltage | 2.4 - 3.0 kV |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Example MRM Transitions for Aldosterone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Aldosterone (Quantifier) | 359.2 | 189.3 | ~25 |

| Aldosterone (Qualifier) | 359.2 | 331.3 | ~15 |

| This compound (Quantifier) | 363.0 | 190.2 | ~25 |

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of highly sensitive and precise analytical methods. The following table summarizes typical performance characteristics of LC-MS/MS assays for aldosterone.

Table 4: Summary of Quantitative Performance Data from Various Studies

| Parameter | Range of Reported Values | Reference(s) |

| Calibration Range | 1 - 5000 pg/mL | |

| Lower Limit of Quantification (LLOQ) | 1 - 50 pg/mL | |

| Intra-day Precision (%CV) | < 10% | |

| Inter-day Precision (%CV) | < 15% | |

| Accuracy (% Recovery) | 85 - 115% |

This compound in Pharmacokinetic and Metabolic Studies

While the primary role of this compound is as an internal standard, stable isotope-labeled compounds are also powerful tools for in vivo pharmacokinetic and metabolic studies. By administering this compound to a subject, it can be used as a tracer to follow the metabolic fate of aldosterone in the body. This allows researchers to study:

-

Rate of aldosterone clearance: By monitoring the disappearance of this compound from the bloodstream over time.

-

Metabolic pathways: By identifying and quantifying deuterated metabolites of aldosterone in urine and plasma.

-

Effects of drugs on aldosterone metabolism: By comparing the pharmacokinetic profile of this compound with and without a co-administered drug.

These studies provide valuable insights into the dynamics of the RAAS and how they are altered in disease states or by therapeutic interventions. The use of stable isotopes like deuterium is advantageous over radioactive isotopes as they are non-radioactive and safe for human studies.

Conclusion

This compound is a cornerstone in modern research of the renin-angiotensin-aldosterone system. Its application as an internal standard in LC-MS/MS methods has revolutionized the ability to accurately and precisely quantify aldosterone in complex biological matrices. This has led to a better understanding of the role of the RAAS in health and disease and has been instrumental in the development of new therapeutics. The potential for its use as a tracer in pharmacokinetic and metabolic studies further extends its utility, offering a powerful tool to investigate the dynamic nature of the RAAS in vivo. This technical guide provides a comprehensive overview of the principles and methodologies that underscore the critical role of this compound for researchers, scientists, and drug development professionals working in this important field.

References

- 1. The effects of antimineralocorticoids on synthesis of aldosterone metabolites in target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Aldosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic derivatives of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldosterone metabolism in rat renal tissue in vitro. Formation of lipid soluble metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Aldosterone-d4 for Researchers and Drug Development Professionals

Introduction

Aldosterone-d4 is a stable isotope-labeled analog of the mineralocorticoid hormone aldosterone. Its application as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is crucial for achieving accurate and precise measurements of aldosterone in complex biological matrices. This technical guide provides an in-depth overview of this compound, including a comparative analysis of suppliers and their purity specifications, detailed experimental protocols for its use and quality control, and a fundamental explanation of the principles behind its application.

This compound: Supplier and Purity Specifications

The selection of a high-quality this compound standard is paramount for the integrity of analytical data. Key quality attributes for researchers to consider are chemical purity and isotopic purity (or isotopic enrichment). Chemical purity refers to the percentage of the compound that is this compound, free from other chemical entities. Isotopic purity indicates the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, four), which is critical for minimizing cross-talk with the unlabeled analyte signal in mass spectrometry.

Below is a summary of prominent suppliers of this compound and their publicly available purity specifications. Researchers are encouraged to request a certificate of analysis (CoA) for lot-specific details.

| Supplier | Catalog Number (Example) | Chemical Purity | Isotopic Purity / Enrichment | Notes |

| Sigma-Aldrich | 802883 | ≥97% (CP) | ≥98 atom % D | Often supplied as a solution in acetonitrile. |

| Cambridge Isotope Laboratories (CIL) | DLM-10472 | 97% | 98% | Labeled at positions 9, 11, 12, 12-d4. |

| MedchemExpress (MCE) | HY-113313S2 | 99.30% | Not specified | Purity value may represent overall purity; CoA is recommended for detailed isotopic distribution. |

| LGC Standards | TRC-A514703 | Not specified | Not specified | Product of Toronto Research Chemicals (TRC). A comprehensive CoA is provided with purchase. |

| Veeprho | DVE001044 | Not specified | Not specified | Specializes in impurity reference standards; detailed CoA available upon request.[1][2][3][4] |

| Gentaur | GNT-ST-28223 | Not specified | Not specified | Product information is limited on the website; direct inquiry is necessary.[5] |

The Principle of Isotope Dilution Mass Spectrometry

This compound is integral to the isotope dilution method, a gold standard for quantitative mass spectrometry. This technique relies on the addition of a known amount of the stable isotope-labeled standard to a sample prior to any processing steps. The labeled standard is nearly chemically and physically identical to the endogenous analyte (unlabeled aldosterone), so it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.

The following diagram illustrates the logical relationship in the isotope dilution method:

Caption: Logical flow of the isotope dilution method using this compound.

Experimental Protocols

Quality Control of this compound Standard

Upon receiving a new lot of this compound, it is best practice to perform quality control checks to verify its identity, purity, and concentration.

Objective: To confirm the integrity of the this compound internal standard.

Methodology:

-

Mass Spectrometric Verification:

-

Prepare a dilute solution of the this compound standard in an appropriate solvent (e.g., 50:50 acetonitrile:water).

-

Infuse the solution directly into a high-resolution mass spectrometer or analyze via LC-MS.

-

Confirm the presence of the correct precursor ion for this compound (e.g., m/z 365.2 for [M+H]⁺).

-

Assess the isotopic distribution to confirm the enrichment of the d4 species and identify the presence of d0, d1, d2, or d3 isotopologues. The d4 peak should be the most abundant by a significant margin (typically >95%).

-

-

Chromatographic Purity:

-

Analyze the this compound standard by high-performance liquid chromatography (HPLC) with UV detection or by LC-MS in full scan mode.

-

Evaluate the chromatogram for the presence of any impurity peaks. Chemical purity is typically determined by the peak area percentage of the main peak.

-

-

Concentration Verification:

-

If the standard is received as a solution, its concentration can be verified by preparing a calibration curve from a well-characterized solid this compound and analyzing the received solution against this curve.

-

Quantitative Analysis of Aldosterone in Human Serum by LC-MS/MS

The following is a generalized protocol for the determination of aldosterone in serum. Specific parameters will need to be optimized for the instrument and column used.

Materials:

-

Aldosterone certified reference standard

-

This compound internal standard

-

Human serum samples, calibrators, and quality controls (QCs)

-

Acetonitrile, methanol, water (LC-MS grade)

-

Formic acid or ammonium fluoride (for modifying mobile phase)

-

Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) cartridges/plates

-

Methyl-tert-butyl ether (MTBE) or other suitable extraction solvent

Methodology:

-

Preparation of Standards and Internal Standard Spiking Solution:

-

Prepare stock solutions of aldosterone and this compound in a suitable solvent (e.g., methanol) at 1 mg/mL.

-

From the aldosterone stock, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 10-5000 pg/mL).

-

Prepare a working solution of this compound (e.g., 1 ng/mL) to be used for spiking all samples.

-

-

Sample Preparation (Supported Liquid Extraction Example):

-

To 100 µL of serum sample, calibrator, or QC, add 25 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Load the mixture onto an SLE plate/cartridge and wait for 5 minutes for the sample to absorb.

-

Elute the analytes with an appropriate organic solvent (e.g., 1 mL of MTBE).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A/B (e.g., 80:20 water:acetonitrile).

-

-

LC-MS/MS Analysis:

-

LC System: UPLC/HPLC system with a C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate aldosterone from other endogenous components (e.g., start at 20% B, ramp to 95% B).

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for aldosterone (e.g., m/z 361.2 → 333.2) and this compound (e.g., m/z 365.2 → 337.2).

-

-

Data Analysis:

-

Integrate the peak areas for both the aldosterone and this compound MRM transitions.

-

Calculate the peak area ratio (Aldosterone/Aldosterone-d4) for all samples.

-

Construct a calibration curve by plotting the peak area ratio of the calibrators against their known concentrations.

-

Determine the concentration of aldosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The workflow for this analytical process is visualized below:

Caption: Experimental workflow for quantifying aldosterone in serum.

This compound is an indispensable tool for the accurate quantification of aldosterone in clinical and research settings. The success of any analysis hinges on the quality of the internal standard and the robustness of the analytical method. By carefully selecting a supplier with documented high purity and by implementing rigorous quality control and validated experimental protocols, researchers can achieve reliable and reproducible results, advancing our understanding of aldosterone's role in health and disease.

References

A Technical Guide to the Stability and Storage of Aldosterone-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Aldosterone-d4. As a deuterated internal standard, the integrity of this compound is paramount for accurate quantification of aldosterone in clinical and research settings. This document synthesizes available data on its stability under various conditions, outlines experimental protocols for stability testing, and visualizes key concepts to ensure the reliability of analytical data.

Core Concepts in this compound Stability

This compound is a stable isotope-labeled version of aldosterone, where four hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass signature for use as an internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The stability of this internal standard is critical, as its degradation can lead to inaccurate quantification of the target analyte, aldosterone.

The deuterium labels in commercially available this compound are strategically placed in non-exchangeable positions to prevent the loss or exchange of deuterium with hydrogen from the solvent, which would compromise its use as a reliable internal standard.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, specific storage conditions are recommended by manufacturers and supported by stability data.

Table 1: Recommended Storage Conditions for this compound Solutions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes chemical and microbial degradation. |

| Light Exposure | Protect from light | Corticosteroids can be susceptible to photodegradation. |

| Container | Tightly sealed, appropriate for the solvent | Prevents solvent evaporation and contamination. |

| Solvent | Typically Acetonitrile or Methanol | This compound is often supplied in these solvents. |

Note: Always refer to the manufacturer's certificate of analysis for specific storage instructions for a particular lot of this compound.

Stability Data Summary

While comprehensive forced degradation studies specifically on this compound are not extensively published, data from studies on unlabeled aldosterone in biological matrices and general knowledge of corticosteroid stability provide valuable insights. The following tables summarize available quantitative stability data.

Table 2: Stability of Aldosterone in Feline Serum

| Condition | Duration | Analyte Concentration | Stability (% of Initial Concentration) |

| Room Temperature | 24 hours | Low, Medium, High QC levels | Within ±15% of nominal values[1] |

| 4°C | 5 days | Low, Medium, High QC levels | Within ±15% of nominal values[1] |

| 4°C | 7 days | Low, Medium, High QC levels | Within ±15% of nominal values[1] |

| -20°C | 5 days | Low, Medium, High QC levels | Within ±15% of nominal values[1] |

| -20°C | 7 days | Low, Medium, High QC levels | Within ±15% of nominal values[1] |

| Freeze-Thaw | 3 cycles (-20°C to Room Temp) | Low, Medium, High QC levels | Within ±15% of nominal values |

This data is for unlabeled aldosterone in a biological matrix and serves as a proxy for the stability of the core molecule.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on standard practices for forced degradation studies.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a 1 µg/mL stock solution of this compound in methanol or acetonitrile. Store this solution at -20°C in a tightly sealed, light-protected container.

-

Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent to the desired concentrations for the stability studies.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to accelerate the chemical degradation of the substance to identify potential degradation products and pathways.

-

Acid Hydrolysis:

-

Mix an aliquot of this compound working solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the initial solvent to the target concentration for analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of this compound working solution with an equal volume of 0.1 M sodium hydroxide.

-

Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M hydrochloric acid.

-

-

Oxidative Degradation:

-

Mix an aliquot of this compound working solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate at room temperature for a defined period, monitoring for degradation.

-

At each time point, withdraw a sample and dilute it to the target concentration for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of this compound and an aliquot of the working solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

-

Sample at defined time intervals and, for the solid sample, dissolve in the initial solvent before analysis.

-

-

Photostability:

-

Expose an aliquot of the this compound working solution to a controlled light source (e.g., a photostability chamber with a UV lamp) for a specified duration.

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

Sample both the exposed and control solutions at defined time intervals for analysis.

-

Analytical Method

A validated stability-indicating analytical method, typically LC-MS/MS, is required to separate and quantify this compound and its potential degradation products.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of methanol and water with a modifier like ammonium fluoride is often employed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and any identified degradation products should be monitored.

Visualizations

Factors Affecting this compound Stability

Experimental Workflow for a Forced Degradation Study

Potential Degradation Pathways

While specific degradation products for this compound have not been detailed in the reviewed literature, corticosteroids can undergo several types of reactions under stress conditions:

-

Hydrolysis: The hemiacetal structure of aldosterone may be susceptible to opening under certain pH conditions.

-

Oxidation: The aldehyde and hydroxyl groups are potential sites for oxidation, which can be induced by oxidizing agents or through auto-oxidation. Aldosterone itself is known to induce the production of reactive oxygen species, which could contribute to its degradation.

-

Photodegradation: Corticosteroids can absorb UV light, leading to photochemical reactions. These can include Norrish type I and II photorearrangements of the carbonyl groups and reactions mediated by reactive oxygen species generated during irradiation.

Conclusion and Best Practices

The stability of this compound is crucial for its function as a reliable internal standard in quantitative bioanalysis. Based on the available data, the following best practices are recommended:

-

Strict Adherence to Storage Conditions: Always store this compound solutions at -20°C and protect them from light.

-

Use of Freshly Prepared Working Solutions: For optimal accuracy, prepare working solutions fresh from a properly stored stock solution.

-

Monitor for Degradation: In long-running studies, it is advisable to periodically re-verify the concentration and purity of the this compound stock solution.

-

Method Validation: Any analytical method using this compound should be validated for specificity and stability, including an assessment of potential interference from degradation products.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of their this compound standards, leading to more accurate and reliable analytical results.

References

Commercial Sources and Technical Applications of High-Purity Aldosterone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity deuterated aldosterone (Aldosterone-d4), a critical internal standard for accurate quantification in research and clinical settings. This document summarizes key product specifications from various suppliers and outlines a typical experimental workflow for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a stable isotope-labeled analog of aldosterone, the primary mineralocorticoid hormone. Its use as an internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response in quantitative bioanalysis. The high purity of the deuterated standard is paramount for achieving accurate and reproducible results in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1]

Commercial Availability of High-Purity this compound

A number of reputable suppliers offer high-purity this compound for research and pharmaceutical applications. The following table summarizes the key specifications of this compound products available from prominent vendors. Researchers are advised to consult the suppliers' websites for the most current product information and to request certificates of analysis for detailed purity data.

| Supplier | Product Name/Number | Isotopic Purity | Chemical Purity | Concentration/Formulation |

| Sigma-Aldrich | Aldosterone-9,11,12,12-d4 solution | ≥98 atom % D | ≥97% (CP) | 100 µg/mL in acetonitrile |

| Veeprho | This compound | Not specified | Not specified | Not specified |

| MedchemExpress | This compound | Not specified | Not specified | Not specified |

| Gentaur | This compound / GNT-ST-28223 | Not specified | Not specified | Not specified |

| Clinisciences | This compound / RM-A150544 | Not specified | Not specified | Available in 10mg, 25mg, 50mg, 100mg pack sizes |

| LGC Standards | This compound / TRC-A514703 | Not specified | Not specified | Neat |

| IsoSciences | d4-Aldosterone | Not specified | Not specified | 100 µg/mL stock solution |

Experimental Workflow: this compound as an Internal Standard in LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of aldosterone in a biological sample using this compound as an internal standard. This method is widely adopted for its high sensitivity and specificity.[2]

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Methodological Considerations

When utilizing deuterated standards such as this compound, it is crucial to consider potential issues like isotopic exchange. For aldosterone, deuterium labels can be in base-sensitive positions, and exposure to basic conditions may lead to the exchange of deuterium with protons from the solvent, compromising the accuracy of the results.[3] Therefore, careful optimization of sample preparation and chromatographic conditions is necessary to ensure the stability of the labeled internal standard throughout the analytical process.

Conclusion

High-purity this compound is a readily available and indispensable tool for the accurate quantification of aldosterone in various biological matrices. The selection of a suitable commercial source should be based on a thorough evaluation of the product's specifications and the supplier's quality control documentation. By implementing a validated analytical workflow, researchers can achieve reliable and reproducible data for their studies in endocrinology, pharmacology, and clinical diagnostics.

References

The Role of Aldosterone-d4 in Advancing Biomarker Studies for Primary Aldosteronism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary aldosteronism (PA) is the most prevalent cause of secondary hypertension and is characterized by the autonomous production of aldosterone from the adrenal glands.[1] Accurate measurement of aldosterone is crucial for the diagnosis and management of this condition. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized aldosterone quantification, offering superior specificity and sensitivity compared to traditional immunoassays.[2][3] A key component in the robustness of these assays is the use of a stable isotope-labeled internal standard, with Aldosterone-d4 being a frequently utilized analogue. This technical guide provides an in-depth overview of the application of this compound in LC-MS/MS-based biomarker studies for primary aldosteronism, detailing experimental protocols, presenting quantitative data, and illustrating relevant biological and procedural workflows.

The Gold Standard: Isotope Dilution LC-MS/MS

The use of this compound is central to the isotope dilution LC-MS/MS method, which is considered the gold standard for steroid analysis.[4] In this technique, a known quantity of this compound is added to the biological sample (e.g., serum or plasma) at the beginning of the sample preparation process.[5] Because this compound is chemically identical to endogenous aldosterone but has a different mass due to the presence of four deuterium atoms, it co-elutes with the analyte during chromatography. The mass spectrometer can differentiate between the two based on their mass-to-charge ratios (m/z). By measuring the ratio of the signal from endogenous aldosterone to that of the this compound internal standard, precise and accurate quantification can be achieved, as any sample loss during extraction and processing will affect both the analyte and the internal standard equally.

Quantitative Performance of this compound Based LC-MS/MS Assays

The analytical performance of LC-MS/MS methods for aldosterone quantification using a deuterated internal standard is well-documented. These assays consistently demonstrate high sensitivity, specificity, and reproducibility. Below are tables summarizing key quantitative performance characteristics from various studies.

Table 1: Performance Characteristics of Aldosterone LC-MS/MS Assays Using a Deuterated Internal Standard

| Parameter | Study 1 | Study 2 | Study 3 | Study 4 |

| Internal Standard | This compound | Not Specified | Aldosterone-d7 | This compound |

| Linearity Range | 10–5000 pg/mL | 20–2000 pg/mL | Not Specified | 1-2500 pg/mL |

| Lower Limit of Quantification (LOQ) | 10 pg/mL | 10 pg/mL | 10 pmol/L (3.6 pg/mL) | 1 pg/mL |

| Limit of Detection (LOD) | Not Specified | 5 pg/mL | 5 pmol/L (1.8 pg/mL) | Not Specified |

| Inter-assay Coefficient of Variation (CV) | Not Specified | 2.20–3.97% | 4.8-7.0% | < 8% |

| Intra-assay Coefficient of Variation (CV) | Not Specified | Not Specified | 2.6-4.0% | < 8% |

| Mean Recovery | >97.7% | 100.07–102.05% | Not Specified | Not Specified |

| Matrix Effects | < 4% | Not Specified | Not Specified | Not Significant |

Table 2: Mass Spectrometric Parameters for Aldosterone and Deuterated Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Aldosterone | 361.2 | 315.1 | |

| Aldosterone-d7 | 368.5 | 323.3 | |

| Aldosterone | 361.2 | 315.2 | |

| This compound | 365.4 | 319.1 |

Experimental Protocols

The following section outlines a typical experimental protocol for the quantification of aldosterone in human serum or plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

Aldosterone analytical standard

-

This compound internal standard

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Ammonium fluoride

-

Phosphate-buffered saline (PBS)

-

Double charcoal-stripped serum (for calibration curve and quality controls)

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and ether)

Sample Preparation

-

Spiking with Internal Standard: To 100 µL of serum or plasma, add a known concentration of this compound solution (e.g., 5 µL of a 500 pg/mL solution).

-

Protein Precipitation: Add an organic solvent such as acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube and add an immiscible organic solvent like MTBE. Vortex to extract the steroids into the organic layer. Separate the layers and evaporate the organic solvent to dryness.

-

Supported Liquid Extraction (SLE): Dilute the sample with water containing the internal standard and apply to an SLE cartridge. Elute the analytes with an organic solvent like MTBE.

-

-

Reconstitution: Reconstitute the dried extract in a solution compatible with the LC mobile phase (e.g., a mixture of methanol and water).

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol, often with an additive like ammonium fluoride to improve ionization.

-

Flow Rate: Dependent on the column dimensions and system, typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI), either in positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both aldosterone and this compound.

-

Visualizing Key Pathways and Workflows

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Its dysregulation is a hallmark of primary aldosteronism.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Experimental Workflow for Aldosterone Quantification using this compound

This diagram illustrates the step-by-step process from sample collection to data analysis in an LC-MS/MS assay for aldosterone.

Caption: LC-MS/MS experimental workflow for aldosterone measurement.

Diagnostic Workflow for Primary Aldosteronism

The diagnosis of primary aldosteronism involves a multi-step process, starting with screening and followed by confirmatory testing and subtype classification.

Caption: Diagnostic algorithm for primary aldosteronism.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays has significantly enhanced the accuracy and reliability of aldosterone measurement for the diagnosis and study of primary aldosteronism. This technical guide has provided a comprehensive overview of the quantitative performance, experimental protocols, and relevant workflows associated with this methodology. As research continues to advance, the precise quantification enabled by isotope dilution LC-MS/MS will remain a cornerstone in the investigation of primary aldosteronism and the development of novel therapeutic strategies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical diagnostic value of liquid chromatography-tandem mass spectrometry method for primary aldosteronism in patients with hypertension: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment and Validation of Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Aldosterone Quantification in Feline Serum with Reference Interval Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

Methodological & Application

Quantitative Analysis of Aldosterone in Human Plasma by LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of aldosterone in human plasma, utilizing Aldosterone-d4 as an internal standard.

Introduction

Aldosterone is a mineralocorticoid hormone essential for regulating blood pressure and electrolyte balance. Accurate measurement of its plasma concentrations is crucial in the diagnosis and management of conditions such as primary aldosteronism, a common cause of secondary hypertension. While immunoassays have traditionally been used, LC-MS/MS is now considered the gold standard due to its superior specificity and sensitivity, minimizing interferences from structurally related steroids.[1] This application note describes a robust LC-MS/MS method for the reliable quantification of aldosterone in human plasma for research and clinical applications.

Experimental Protocols

Materials and Reagents

-

Aldosterone certified reference standard

-

This compound (internal standard)

-

LC-MS/MS grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE)

-

Formic acid and ammonium fluoride

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX) or protein precipitation plates

Sample Preparation

A critical step in the accurate quantification of aldosterone is the effective removal of plasma proteins and other interfering substances. Several methods can be employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). SPE is often preferred for its cleanliness and efficiency.

Protocol: Solid-Phase Extraction (SPE)

-

Plasma Collection: Collect whole blood in K2EDTA tubes and centrifuge at 3000 x g for 10 minutes at 4°C to separate the plasma.[2] Store plasma samples at -80°C until analysis.

-

Internal Standard Spiking: To 200 µL of plasma sample, add 15 µL of this compound internal standard working solution (e.g., 10 ng/mL in methanol).[2]

-

Protein Precipitation (Optional but Recommended): Add 200 µL of a zinc sulfate solution in methanol (1:1 v/v) to the plasma sample to precipitate proteins.[2] Vortex for 90 seconds and centrifuge at 18,000 x g for 10 minutes.

-

SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis MAX, 30 µm) with 200 µL of methanol followed by 200 µL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solutions to remove interferences, for example, 200 µL of 0.05% phosphoric acid, followed by a mixture of 0.1% ammonia in methanol/water (1:9 v/v), and finally with pure water.

-

Elution: Elute the aldosterone and internal standard from the cartridge with 50 µL of a methanol/water solution (7:3 v/v).

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Table 1: LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UPLC/UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.5 mM ammonium fluoride |

| Mobile Phase B | Methanol |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 30 µL |

| Column Temperature | 50°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| MRM Transitions | Aldosterone: e.g., m/z 359 -> 189 (quantifier), 359 -> 297 (qualifier) |

| This compound: e.g., m/z 363 -> 190 | |

| Capillary Voltage | 2.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 600°C |

Gradient Elution Program:

A typical gradient would start with a low percentage of organic mobile phase (Methanol), ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

Method Validation

The developed method should be validated according to regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized in the table below.

Table 2: Summary of Method Validation Quantitative Data

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | > 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, CV < 20% | 10 pg/mL |

| Precision (Intra- and Inter-day CV%) | < 15% (20% at LLOQ) | < 10% |

| Accuracy (Recovery %) | 85-115% (80-120% at LLOQ) | 97.7% - 102.05% |

| Matrix Effect | CV < 15% | < 4% |

| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable for 28 days at -20°C |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of aldosterone in plasma using LC-MS/MS.

Caption: Experimental workflow for aldosterone quantification.

Method Development Logic

The development of a robust LC-MS/MS method follows a logical progression of optimization steps.

Caption: Logical flow of LC-MS/MS method development.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of aldosterone in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for a wide range of research and clinical applications where accurate aldosterone measurement is critical.

References

Application Notes: Quantification of Serum Aldosterone using Aldosterone-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of aldosterone, a key mineralocorticoid hormone, is crucial for the diagnosis and management of conditions such as primary aldosteronism, a common cause of secondary hypertension.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for aldosterone quantification due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity.[4] The use of a stable isotope-labeled internal standard, such as Aldosterone-d4, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.

This document provides a detailed protocol for the quantification of aldosterone in human serum using this compound as an internal standard with a validated LC-MS/MS method.

Experimental Protocols

Materials and Reagents

-

Aldosterone certified reference material (e.g., Merck, Sigma-Aldrich)

-

This compound internal standard (e.g., IsoSciences)

-

LC-MS/MS grade methanol, acetonitrile, water, and methyl-t-butyl ether (MtBE)

-

Ammonium fluoride

-

Phosphoric acid

-

Zinc sulfate

-

Phosphate-buffered saline (PBS)

-

Double charcoal-stripped human serum (for calibration standards and quality controls)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX µElution Plate) or Supported Liquid Extraction (SLE) plates

Sample Preparation

Several methods can be employed for the extraction of aldosterone from serum. The choice of method may depend on the desired sample throughput, cleanliness of the final extract, and available laboratory equipment.

Method 1: Protein Precipitation (PPT)

-

To 10 µL of serum sample, add 5 µL of this compound internal standard solution (e.g., 500 pg/mL in water/methanol 1:1 v/v).

-

Add 30 µL of acetonitrile to precipitate proteins.

-

Vortex mix and then centrifuge at 10,000 x g.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method 2: Supported Liquid Extraction (SLE)

-

Add the this compound internal standard to the serum samples.

-

Load the samples onto the SLE plate and wait for them to be absorbed.

-

Elute the analyte and internal standard with methyl-t-butyl ether (MtBE).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Method 3: Liquid-Liquid Extraction (LLE)

-

To the serum samples, add the this compound internal standard.

-

Extract the aldosterone and internal standard with methyl tert-butyl ether (MtBE).

-

Separate the organic layer.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the dried extract in mobile phase for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A high-performance or ultra-high-performance liquid chromatography system (HPLC or UPLC).

-

Column: A C18 reverse-phase column is commonly used for separation.

-